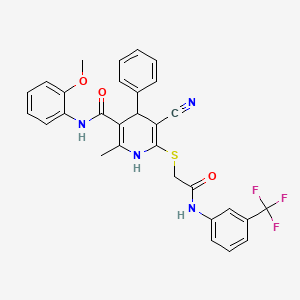

![molecular formula C11H13BN2O3 B2541110 [1-(4-甲氧基苯基)-3-甲基吡唑-4-基]硼酸 CAS No. 2377607-71-9](/img/structure/B2541110.png)

[1-(4-甲氧基苯基)-3-甲基吡唑-4-基]硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

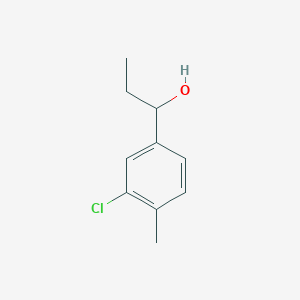

“[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid” is a chemical compound with the molecular formula C11H13BN2O3 . It is primarily used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring bound to a phenyl group . The InChI code for this compound is 1S/C11H13BN2O3/c1-8-11(12(15)16)7-14(13-8)9-3-5-10(17-2)6-4-9/h3-7,15-16H,1-2H3 .Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in a variety of chemical reactions. The most important application is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学研究应用

Suzuki–Miyaura 偶联反应

[1-(4-甲氧基苯基)-3-甲基吡唑-4-基]硼酸: 是 Suzuki–Miyaura (SM) 交叉偶联反应中一种有价值的试剂。以下是原因:

N-芳基化反应

- 应用: [1-(4-甲氧基苯基)-3-甲基吡唑-4-基]硼酸在 N-芳基化反应中用作有机试剂。 具体而言,它用于研究由铜交换的氟化钙催化的咪唑衍生物和胺化合物的 N-芳基化 .

荧光传感器

- 应用: 将硼酸部分与其他官能团结合可以产生荧光传感器。例如:

- 研究了一种基于硼酸和芘的荧光传感器。 它可以检测儿茶酚及其氨基衍生物(如多巴胺、DOPA 和 DOPAC) .

光氧化羟基化

- 应用: 在光氧化羟基化反应中,[1-(4-甲氧基苯基)-3-甲基吡唑-4-基]硼酸用作模型底物。 研究人员已经探索了使用 AQ-PHEMA 作为催化剂的其好氧光氧化羟基化 .

作用机制

Target of Action

The primary target of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for the synthesis of phenols or alcohols . The superoxide radical anion generated by single electron transfer could coordinate with the boron atom, then the reaction undergoes rearrangement and hydrolysis to produce the final phenol or alcohol .

Pharmacokinetics

It’s known that the compound is used in the suzuki-miyaura cross-coupling reactions , which suggests that it might be stable under the reaction conditions.

Result of Action

The molecular effect of the compound’s action is the formation of a new Pd–C bond through oxidative addition . On a cellular level, the compound could potentially be used for the delivery of small molecules and proteins into cells .

Action Environment

The action of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For example, the compound’s action in the Suzuki–Miyaura cross-coupling reaction is carried out under mild and functional group tolerant reaction conditions . Furthermore, the compound’s action can be catalyzed by light, as demonstrated in a study on the aerobic photooxidative hydroxylation of boronic acids .

属性

IUPAC Name |

[1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O3/c1-8-11(12(15)16)7-14(13-8)9-3-5-10(17-2)6-4-9/h3-7,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQBZPCTZPDQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C)C2=CC=C(C=C2)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)

![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)

![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)

![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)

![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)